4-(4-Methylphenyl)dithiole-3-thione
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Overview
Description
4-(4-Methylphenyl)dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C10H8S3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)dithiole-3-thione typically involves the reaction of 4-methylphenyl-substituted precursors with sulfurizing agents. One common method includes the use of Lawesson’s reagent or elemental sulfur in the presence of a solvent like toluene . The reaction is usually carried out under reflux conditions to ensure complete sulfurization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylphenyl)dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: It is being investigated for its chemopreventive properties, especially in cancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The primary mechanism of action of 4-(4-Methylphenyl)dithiole-3-thione involves the activation of the Nrf2 signaling pathway. This leads to the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from oxidative stress and carcinogens . The compound also releases hydrogen sulfide (H2S), which acts as a signaling molecule in various physiological processes .
Comparison with Similar Compounds
Oltipraz: Another 1,2-dithiole-3-thione derivative known for its chemopreventive properties.
Anethole dithiolethione: Used as a saliva stimulant and has similar pharmacological activities.
Uniqueness: 4-(4-Methylphenyl)dithiole-3-thione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate the Nrf2 pathway and release H2S makes it particularly valuable in research focused on oxidative stress and cancer prevention .
Properties
CAS No. |
3467-29-6 |
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Molecular Formula |
C10H8S3 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3 |
InChI Key |
WZSFCQCPPNROON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSSC2=S |
Origin of Product |
United States |
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